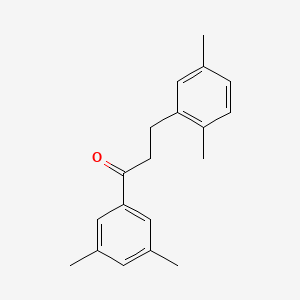

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Description

Nomenclature and Classification

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone belongs to the chemical class of aromatic ketones, specifically categorized as a substituted propiophenone derivative. The compound represents a complex organic molecule characterized by the presence of multiple methyl substituents strategically positioned on two distinct aromatic ring systems. According to chemical classification systems, this molecule falls under the broader category of carbonyl compounds, with its ketone functional group serving as the primary reactive center.

The systematic classification of this compound places it within the propiophenone family, which consists of aromatic ketones containing a three-carbon chain attached to a phenyl ring through a carbonyl group. The specific substitution pattern of this molecule, featuring methyl groups at the 3' and 5' positions of one aromatic ring and at the 2 and 5 positions of the other aromatic ring, creates a highly substituted derivative that exhibits unique chemical and physical properties compared to simpler propiophenone analogs.

Chemical databases consistently classify this compound as an organic aromatic ketone with the molecular formula C19H22O, indicating the presence of nineteen carbon atoms, twenty-two hydrogen atoms, and one oxygen atom. The structural arrangement creates significant steric hindrance around the ketone functional group, which influences the compound's reactivity profile and potential applications in synthetic chemistry.

Historical Context and Discovery

The development of substituted propiophenone derivatives, including this compound, emerged from systematic investigations into aromatic ketone chemistry during the latter half of the twentieth century. Propiophenone itself was first discovered by Ludwig Claisen, who found that α-methoxystyrene forms this compound when heated for an hour at 300 degrees Celsius, achieving a 65 percent yield. This foundational work established the groundwork for subsequent investigations into more complex substituted derivatives.

The systematic exploration of methylated propiophenone derivatives gained momentum as researchers recognized the potential of these compounds as intermediates in pharmaceutical synthesis and materials chemistry applications. The specific compound this compound represents part of this broader research effort to develop specialized aromatic ketones with tailored properties for specific applications.

Historical patent literature indicates that propiophenone derivatives have been extensively studied for their pharmaceutical applications, with various substituted analogs being investigated for their biological activities. This research context suggests that compounds like this compound were likely developed as part of systematic structure-activity relationship studies aimed at optimizing molecular properties for specific applications.

Structure-Based Identification Systems

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQGEVVOCQOXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644742 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-63-4 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

The most established and widely used method for synthesizing this compound is the Friedel-Crafts acylation reaction. This involves the acylation of a suitably substituted aromatic compound with an acid chloride or anhydride under Lewis acid catalysis.

-

- 3,5-dimethylbenzoyl chloride (or the corresponding acid chloride derivative)

- 2,5-dimethylbenzene (as the aromatic substrate)

Catalyst: Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst due to its strong electrophilic activation of the acyl chloride.

Solvent: Anhydrous organic solvents such as dichloromethane (CH2Cl2) or carbon disulfide (CS2) are commonly employed to maintain anhydrous conditions and facilitate the reaction.

-

- Temperature control is critical to manage the exothermic nature of the reaction, typically maintained between 0–5°C during reagent addition.

- Stirring is continued at ambient or slightly elevated temperatures (up to 25°C) for several hours to ensure completion.

- An inert atmosphere (nitrogen or argon) is often used to prevent moisture-induced hydrolysis of the acid chloride and catalyst deactivation.

Workup: The reaction mixture is quenched with ice-cold water, and the organic phase is separated. Washing with dilute acid and base solutions removes residual catalyst and by-products. Drying over anhydrous sodium sulfate and purification by vacuum distillation or recrystallization yields the target ketone.

Alternative Synthetic Routes

Grignard Reaction:

A less common but viable route involves the reaction of 3,5-dimethylphenylmagnesium bromide with 2,5-dimethylbenzoyl chloride. This Grignard addition to the acid chloride yields the ketone after acidic workup. The reaction requires strictly anhydrous conditions and inert atmosphere to prevent Grignard reagent decomposition.Industrial Scale Adaptations:

Continuous flow reactors have been reported to enhance control over reaction parameters such as temperature, mixing, and residence time, improving yield and purity. Automated systems allow for scalability while minimizing side reactions and waste.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst (AlCl3) molar ratio | 1:1 to 1:2 (acid chloride:AlCl3) | Excess catalyst ensures complete activation |

| Temperature | 0–5°C (addition), 20–25°C (reaction) | Prevents side reactions and decomposition |

| Solvent | Dichloromethane, Carbon disulfide | Anhydrous, inert solvents preferred |

| Reaction time | 3–6 hours | Monitored by TLC or GC-MS for completion |

| Atmosphere | Nitrogen or Argon | Prevents moisture and oxidation |

Purification and Yield

Purification: Vacuum distillation or recrystallization from suitable solvents (e.g., hexane or ethyl acetate) is employed to isolate the pure ketone. Chromatographic techniques may be used for analytical purity.

Yield: Reported yields for Friedel-Crafts acylation of similar dimethyl-substituted propiophenones range from 75% to 85%, depending on reaction scale and optimization.

Comparative Notes on Related Compounds

Preparation methods for analogues such as 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone and 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone also rely on Friedel-Crafts acylation with corresponding acid chlorides and aromatic substrates. Minor modifications in reaction conditions are made to accommodate positional isomerism of methyl groups, which affect reactivity and steric hindrance.

Research Findings and Industrial Relevance

The Friedel-Crafts acylation remains the cornerstone for synthesizing aromatic ketones with methyl substitutions due to its straightforward procedure and scalability.

Industrial processes optimize catalyst loading, solvent recycling, and temperature control to maximize throughput and reduce waste.

Continuous flow technology adoption is increasing, offering improved safety and consistency for large-scale production.

Side reactions such as polyacylation or rearrangements are minimized by strict control of stoichiometry and reaction environment.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-dimethylbenzoyl chloride + 2,5-dimethylbenzene | AlCl3 | CH2Cl2, CS2 | 0–5°C addition, ambient reaction | High yield, scalable | Requires anhydrous conditions, corrosive catalyst |

| Grignard Addition | 3,5-dimethylphenylmagnesium bromide + 2,5-dimethylbenzoyl chloride | None (organometallic reagent) | Ether solvents (THF, Et2O) | Inert atmosphere, low temp | Alternative route, good selectivity | Sensitive reagents, moisture sensitive |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone and analogous compounds:

Key Insights from Comparative Analysis:

Substituent Effects on Reactivity :

- The chlorinated derivative (CAS: 898793-27-6) exhibits enhanced electrophilicity due to electron-withdrawing Cl groups, making it reactive in SNAr (nucleophilic aromatic substitution) reactions . In contrast, the methyl-substituted parent compound (CAS: 898753-63-4) shows moderate reactivity, favoring Friedel-Crafts alkylation or ketone reduction .

- The thiomethyl analog (CAS: 898781-27-6) introduces sulfur-based resonance effects, which modulate redox properties and metal-binding capabilities .

Steric and Conformational Differences: The 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-86-4) demonstrates significant steric hindrance due to adjacent methyl groups on the 2,6-positions, reducing accessibility for bulky reagents compared to the 2,5-dimethyl isomer . The dioxane-containing derivative (CAS: 898786-73-7) adopts a rigid chair conformation, which has been leveraged in studies of molecular recognition and supramolecular assembly .

Applications in Drug Discovery :

Biological Activity

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, a member of the propiophenone family, has garnered attention for its potential biological activities. This compound is structurally characterized by its dimethyl substitutions and a propiophenone moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields, including pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two methyl groups on the 3' and 5' positions of the phenyl ring, alongside a propiophenone group that plays a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Cellular Disruption: It may disrupt cellular processes by altering protein functions or signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Effects: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents.

- Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, and how can reaction efficiency be optimized?

- Methodology : A Friedel-Crafts acylation is commonly used for propiophenone derivatives. Start with 2,5-dimethylbenzene and 3',5'-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize stoichiometry (1:1.2 molar ratio of benzene to acyl chloride) and reaction temperature (80–100°C) to maximize yield . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and purify via column chromatography.

Q. How can the purity and structural identity of the compound be validated post-synthesis?

- Methodology : Use a combination of techniques:

- HPLC : Employ a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min (based on analogous propiophenone derivatives) .

- NMR : Confirm substitution patterns via ¹H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) and ¹³C-NMR (carbonyl signal at ~205 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 294.2 (calculated for C₁₉H₂₂O).

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store in amber glass vials under inert gas (argon) at –20°C. Avoid exposure to moisture and oxidizers. Stability tests under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation by HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311G** basis set) to map electron density on the carbonyl group and aromatic rings. Compare frontier molecular orbitals (HOMO-LUMO gaps) to experimental reactivity data. Studies on similar propiophenones suggest that steric hindrance from 3',5'-dimethyl groups reduces electrophilicity at the ketone .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Study : If NMR signals overlap (e.g., aromatic protons in 2,5-dimethylphenyl vs. 3',5'-dimethyl groups), use 2D-NMR (COSY, NOESY) to assign peaks. For ambiguous mass fragments, employ high-resolution MS/MS (Q-TOF) to distinguish between isobaric ions .

Q. How can the compound’s photophysical properties be exploited in material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.